tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
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Overview
Description
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol.
Preparation Methods
The synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-methylcyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
As a CB2 agonist, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate exerts its effects by binding to the CB2 receptor, which is part of the endocannabinoid system. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can be compared with similar compounds such as tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate. While both compounds share similar structural features, this compound is unique in its specific binding affinity and selectivity for the CB2 receptor, making it a valuable tool in research and potential therapeutic applications .
Similar Compounds
Biological Activity
tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS No. 1221342-43-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, metabolic stability, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C14H27N1O2, with a molecular weight of approximately 241.375 g/mol. The compound features a tert-butyl group, a propanoate moiety, and a 2-methylcyclohexyl amino group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may act as an enzyme inhibitor or modulator, impacting metabolic pathways related to amino acid derivatives. The specific enzymes affected and the pathways involved require further investigation to elucidate the compound's full pharmacodynamics.
Enzyme Inhibition
Research has indicated that compounds similar to tert-butyl derivatives can exhibit enzyme inhibition properties. For instance, studies have shown that modifications in the tert-butyl group can enhance metabolic stability and alter the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .
Receptor Binding Affinity
Preliminary studies suggest that the compound may interact with certain receptors, although detailed receptor binding assays are necessary to confirm these interactions. The presence of the amino group suggests potential for binding to neurotransmitter receptors or other protein targets involved in signaling pathways.
Metabolic Stability
Metabolic stability is a critical factor influencing the pharmacokinetics of drug candidates. Research indicates that the tert-butyl group can lead to rapid metabolism via oxidative pathways, potentially limiting the bioavailability of compounds containing this moiety . However, modifications such as replacing hydrogen atoms with fluorine can enhance metabolic stability without significantly altering lipophilicity .
Case Study 1: In Vitro Metabolism
In vitro studies have demonstrated that compounds with similar structures undergo significant metabolic transformation in liver microsomes. For example, a study showed that the oxidation of tert-butyl groups is a common metabolic pathway, leading to decreased efficacy due to rapid clearance from systemic circulation .
Case Study 2: Therapeutic Applications
Research has explored the potential therapeutic applications of related compounds in treating conditions such as cancer and neurodegenerative diseases. The ability of these compounds to inhibit specific enzymes involved in disease progression positions them as promising candidates for further development.
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₇N₁O₂ |
Molecular Weight | 241.375 g/mol |
CAS Number | 1221342-43-3 |
Potential Biological Activity | Enzyme inhibition, receptor binding |
Metabolic Stability | Moderate (dependent on structural modifications) |
Properties
IUPAC Name |
tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBONHQPJCKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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